Cas no 86563-22-6 (methyl carbamothioylformate)

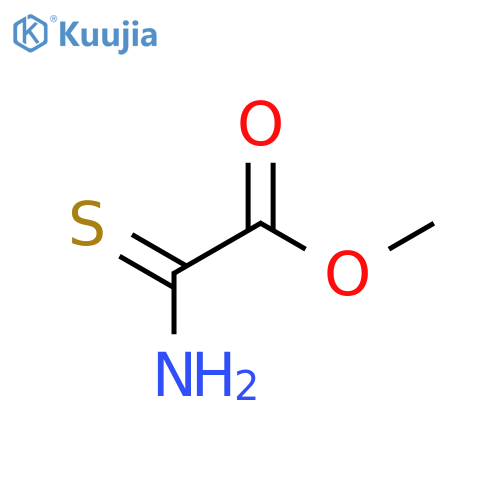

methyl carbamothioylformate structure

商品名:methyl carbamothioylformate

methyl carbamothioylformate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, aminothioxo-, methyl ester

- Acetic acid,aminothioxo-,methyl ester (9CI)

- methyl 2-amino-2-sulfanylideneacetate

- methyl thiocarbamoylformate

- 86563-22-6

- FT-0752446

- methylcarbamothioylformate

- methyl 2-amino-2-thioxoacetate

- SCHEMBL2592313

- methyl carbamothioylformate

- Acetic acid,aminothioxo-,methyl ester (9CI)

- DTXSID60575128

- Methyl amino(sulfanylidene)acetate

- AKOS006309586

- BOOOPNVCLWZMAH-UHFFFAOYSA-N

- EN300-81712

-

- MDL: MFCD11113319

- インチ: InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)

- InChIKey: BOOOPNVCLWZMAH-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C(=S)N

計算された属性

- せいみつぶんしりょう: 119.00409958g/mol

- どういたいしつりょう: 119.00409958g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 84.4Ų

methyl carbamothioylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B497698-100mg |

methyl carbamothioylformate |

86563-22-6 | 100mg |

$ 320.00 | 2022-06-07 | ||

| Enamine | EN300-81712-0.5g |

methyl carbamothioylformate |

86563-22-6 | 95% | 0.5g |

$656.0 | 2023-09-02 | |

| Enamine | EN300-81712-10g |

methyl carbamothioylformate |

86563-22-6 | 95% | 10g |

$3622.0 | 2023-09-02 | |

| A2B Chem LLC | AC14204-2.5g |

Acetic acid, aminothioxo-, methyl ester |

86563-22-6 | 95% | 2.5g |

$1772.00 | 2024-04-19 | |

| 1PlusChem | 1P004LWC-5g |

Acetic acid, aminothioxo-, methyl ester |

86563-22-6 | 95% | 5g |

$3076.00 | 2025-02-21 | |

| A2B Chem LLC | AC14204-1g |

Acetic acid, aminothioxo-, methyl ester |

86563-22-6 | 95% | 1g |

$922.00 | 2024-04-19 | |

| 1PlusChem | 1P004LWC-50mg |

Acetic acid, aminothioxo-, methyl ester |

86563-22-6 | 95% | 50mg |

$291.00 | 2025-02-21 | |

| A2B Chem LLC | AC14204-5g |

Acetic acid, aminothioxo-, methyl ester |

86563-22-6 | 95% | 5g |

$2607.00 | 2024-04-19 | |

| Enamine | EN300-81712-5.0g |

methyl carbamothioylformate |

86563-22-6 | 95% | 5.0g |

$2443.0 | 2023-02-12 | |

| TRC | B497698-10mg |

methyl carbamothioylformate |

86563-22-6 | 10mg |

$ 50.00 | 2022-06-07 |

methyl carbamothioylformate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

86563-22-6 (methyl carbamothioylformate) 関連製品

- 16982-21-1(2-Thiooxamic acid ethyl ester)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量